tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate

Selective conjugation Linker chemistry Polyamine derivatization

Unprotected diethylenetriamine reacts non-selectively, generating complex isomeric mixtures that require extensive chromatographic purification. This mono-Boc-protected derivative resolves that bottleneck by presenting one Boc-protected amine, one free primary amine, and one secondary amine within a single framework-enabling precise, regiospecific sequential conjugation without intermediate protection/deprotection cycles. • Eliminates non-selective cross-reactivity inherent to unprotected polyamines • Enables stepwise assembly of tripodal metal-chelating scaffolds, naphthalimide-based fluoroionophores, and ATP-nucleotide conjugates • Supplied with consistent ≥95% purity; available from stock for immediate global dispatch

Molecular Formula C9H21N3O2
Molecular Weight 203.28 g/mol
CAS No. 193206-49-4
Cat. No. B064419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate
CAS193206-49-4
Molecular FormulaC9H21N3O2
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCNCCN
InChIInChI=1S/C9H21N3O2/c1-9(2,3)14-8(13)12-7-6-11-5-4-10/h11H,4-7,10H2,1-3H3,(H,12,13)
InChIKeyKQXGYFNJIMVFDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-Boc-diethylenetriamine: Protected Triamine Building Block


tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate (CAS 193206-49-4), also known as N1-Boc-2,2′-iminodiethylamine or N1-Boc-diethylenetriamine, is a heterobifunctional protected triamine building block with molecular formula C9H21N3O2 and molecular weight 203.28 g/mol [1]. The compound features a tert-butoxycarbonyl (Boc)-protected primary amine at one terminus and an intact diethylenetriamine-derived chain containing one free primary amine and one secondary amine [2]. This semi-protected architecture enables controlled sequential derivatization that is not achievable with either fully unprotected diethylenetriamine or symmetrically protected derivatives [3].

Why This Building Block Cannot Be Replaced


Direct substitution of tert-butyl (2-((2-aminoethyl)amino)ethyl)carbamate with in-class alternatives such as unprotected diethylenetriamine (CAS 111-40-0), N-Boc-ethylenediamine (CAS 57260-73-8), or di-Boc-diethylenetriamine introduces either uncontrolled cross-reactivity or restricted derivatization pathways . Unprotected diethylenetriamine presents three nucleophilic amines that react non-selectively with electrophiles, generating complex isomeric mixtures and requiring extensive chromatographic purification . Conversely, symmetrically protected derivatives lack the free primary amine necessary for terminal anchoring and require two orthogonal deprotection steps to achieve site-specific functionalization [1]. N-Boc-ethylenediamine offers only a single free primary amine and no secondary amine, limiting downstream molecular complexity and the installation of branched or chelating architectures . The semi-protected topology of this compound uniquely resolves these trade-offs, enabling precise sequential conjugation without intermediate protection/deprotection cycles .

Quantitative Differentiation vs. Analogs


Selective Reactivity vs. Unprotected DETA

Unprotected diethylenetriamine contains three chemically similar primary and secondary amines that exhibit nearly identical nucleophilicity under standard coupling conditions . In contrast, tert-butyl (2-((2-aminoethyl)amino)ethyl)carbamate presents only one Boc-protected primary amine (inert under coupling conditions), one free primary amine, and one secondary amine—a differentiated reactivity profile that directs electrophilic attack exclusively to the free primary amine under typical amide bond-forming conditions [1].

Selective conjugation Linker chemistry Polyamine derivatization

Higher Complexity Capacity vs. N-Boc-ethylenediamine

N-Boc-ethylenediamine (CAS 57260-73-8), the nearest smaller homolog, provides only a single free primary amine after Boc deprotection and lacks any secondary amine functionality . tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate contains an additional ethyleneamine segment bearing both a free primary amine and a secondary amine, enabling installation of a third functional element without requiring additional protection steps .

Chelator design Metal complexation Fluoroionophore synthesis

Documented Multi-Step Synthesis Yield

In a Nature Communications study, tert-butyl (2-((2-aminoethyl)amino)ethyl)carbamate was coupled to an activated carboxylate intermediate using EDCI/HOBt/DIPEA in THF, followed by Boc deprotection with HCl/MeOH, and subsequent coupling to yield the final target molecule in 47% yield over three steps [1]. This multi-step yield demonstrates the building block's robustness in consecutive coupling/deprotection sequences without intermediate purification difficulties.

Synthetic efficiency Fluorescent probe synthesis Amide coupling

Distinct Density and Refractive Index

Physicochemical characterization reveals that tert-butyl (2-((2-aminoethyl)amino)ethyl)carbamate exhibits a density of 1.020 g/mL at 20 °C and a refractive index of n20/D 1.474 [1], both substantially higher than the corresponding values for N-Boc-ethylenediamine (density 1.012 g/mL; n20/D 1.458) . The increased density reflects the additional ethyleneamine unit and higher molecular weight, while the elevated refractive index correlates with increased polarizability from the additional amine nitrogen.

Quality control Identity verification Material handling

Application Scenarios


Tripodal Chelator and Fluoroionophore Synthesis

This building block is optimal for constructing tripodal metal-chelating scaffolds and naphthalimide-based fluoroionophores where three distinct attachment points are required [1]. The combination of one Boc-protected amine, one free primary amine, and one secondary amine provides a built-in orthogonal protection scheme that enables sequential introduction of a fluorophore, a targeting moiety, and a metal-binding group without additional protection steps [2].

Pharmacologically Active Analogs with Ethylenediamine Spacers

As documented in the Sigma-Aldrich application notes, this mono-protected diethylenetriamine derivative is specifically indicated for the preparation of pharmacologically active analogs requiring an ethylenediamine spacer element [1]. The free primary amine permits conjugation to carboxylate-containing pharmacophores, while the secondary amine offers an additional site for structural diversification or property modulation after Boc removal [2].

Polyamine Scaffolds for Combinatorial Libraries

This compound serves as a protected building block for synthesizing scaffolds intended for combinatorial chemistry applications [1]. The semi-protected topology eliminates the non-selective cross-reactivity that plagues unprotected polyamines, enabling controlled, stepwise assembly of diverse polyamine-based libraries with defined regiospecificity [2]. This is particularly valuable when the synthetic route requires differentiation between multiple chemically similar amine sites within the same molecular framework.

Nucleotide and Nucleobase Conjugates via Triamine Linkers

N1-Boc-diethylenetriamine has been specifically employed as a triamine linker in the synthesis of adenosine triphosphate (ATP) and related nucleotide conjugates [1]. The compound's extended amine chain provides appropriate spacing between the nucleotide and conjugated functional groups, while the selective protection enables regioselective attachment to the nucleotide's reactive handles [2].

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